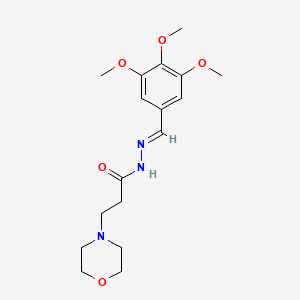

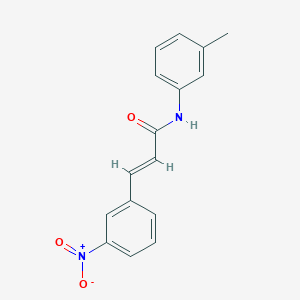

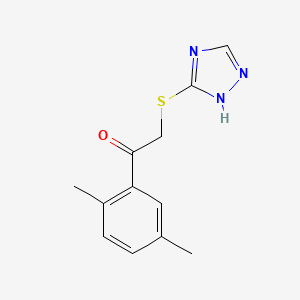

3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide often involves palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives. Such processes yield a range of compounds including quinoline derivatives, highlighting the versatility and reactivity of these molecular frameworks (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide has been elucidated through various techniques, including X-ray diffraction. For instance, a benzohydrazide derivative has been shown to exist in a trans conformation with respect to the C=N double bond, indicating specific stereochemical preferences and molecular conformations that could influence its chemical behavior (Horkaew et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature can be complex and varied. For example, nucleophilic cyclization reactions with quinolone derivatives have been shown to lead to the formation of various fused heterocyclic systems, demonstrating the reactivity and potential for functionalization of these molecules (Othman, 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways : Various synthetic strategies have been employed to create compounds related to "3,4,5-trimethoxy-N'-(8-quinolinylmethylene)benzohydrazide." For instance, cyclocondensation and palladium-catalyzed oxidative carbonylation have been utilized for the synthesis of partially hydrogenated pyrazoloquinolinones and quinoline derivatives, respectively, highlighting the versatility of synthetic approaches in accessing complex quinoline frameworks (Lipson et al., 2006; Costa et al., 2004).

Structural Elucidation : Detailed structural analysis of benzohydrazide derivatives, including X-ray diffraction studies, has contributed significantly to understanding the molecular conformation and interactions underlying their stability and reactivity. Such analyses provide essential insights into the design and development of novel compounds with tailored properties (Horkaew et al., 2011).

Potential Applications

Biological Activity : Some studies focus on evaluating the cytotoxic properties of benzohydrazide derivatives against various cancer cell lines, indicating their potential as anticancer agents. The mechanism of action, including apoptosis induction, has been explored in depth for specific compounds, suggesting a promising avenue for the development of novel therapeutic agents (Katiyar et al., 2015).

Antioxidant Activity : The antioxidant potential of compounds bearing the 3,4,5-trimethoxybenzyloxy group has been investigated, revealing high activity in radical scavenging assays. These findings underscore the relevance of structural features, such as the trimethoxybenzyloxy moiety, in modulating the antioxidant capabilities of synthetic compounds (Kareem et al., 2016).

Material Science Applications : The multifunctional properties of benzohydrazide derivatives, including their role as fluorescence sensors for metal ions and colorimetric sensors for anions in aqueous media, highlight their utility in environmental monitoring and bioimaging applications. The ability to detect Al³⁺ and CN⁻ selectively in various media demonstrates the potential of these compounds in developing sensitive and selective sensing platforms (Lee et al., 2014).

Eigenschaften

IUPAC Name |

3,4,5-trimethoxy-N-[(E)-quinolin-8-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-25-16-10-15(11-17(26-2)19(16)27-3)20(24)23-22-12-14-7-4-6-13-8-5-9-21-18(13)14/h4-12H,1-3H3,(H,23,24)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWMEIISRLGUOC-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,4-dichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5519924.png)

![3-isopropyl-5-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5519962.png)

![5-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5519969.png)

![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)